![molecular formula C12H19KNO4 B592070 (S)-5-(叔丁氧羰基)-5-氮杂螺[2.4]庚烷-6-羧酸钾 CAS No. 1441673-92-2](/img/structure/B592070.png)

(S)-5-(叔丁氧羰基)-5-氮杂螺[2.4]庚烷-6-羧酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

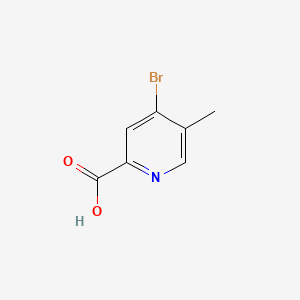

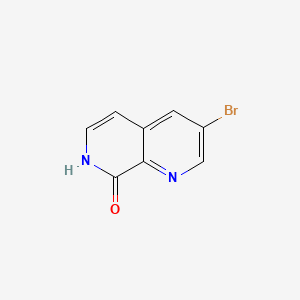

This compound contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The “azaspiro” indicates the presence of a nitrogen atom in the spirocyclic structure . The “tert-butoxycarbonyl” group is a common protecting group in organic chemistry, often abbreviated as “Boc”, used to protect amines .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic structure and the presence of the tert-butoxycarbonyl group. The stereochemistry at the spirocyclic carbon would also be an important feature .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tert-butoxycarbonyl group, which could be removed under acidic conditions . The nitrogen atom in the spirocyclic structure could also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Some general predictions can be made based on the functional groups present. For example, the presence of the tert-butoxycarbonyl group could increase the compound’s overall hydrophobicity .科学研究应用

药物开发中的药代动力学和耐受性:

- 一项关于 DU-6859a 的研究,该化合物与 (S)-5-(叔丁氧羰基)-5-氮杂螺[2.4]庚烷-6-羧酸钾具有相似的结构基序,详细阐述了其在健康志愿者中的药代动力学和耐受性。此类研究对于了解新候选药物的吸收、分布、代谢和排泄至关重要 (Nakashima 等,1995)。

神经保护药物开发:

- 2-(甲氧羰基)-2-(甲基氨基)双环[2.1.1]-己烷-5-羧酸甲酯 (MMMHC) 是一种化合物,其结构复杂性类似于 (S)-5-(叔丁氧羰基)-5-氮杂螺[2.4]庚烷-6-羧酸钾,被研究为一种潜在的神经保护药物。该研究涉及放射性标记和生物分布,强调了理解此类化合物在生物系统中相互作用的重要性 (Yu 等,2003)。

相关化合物的合成和活性:

- 一系列 6-甲基-1-取代-4,6-二氮杂螺[2.4]庚烷-5,7-二酮的合成和抗惊厥活性得到了研究,表明这种化学骨架在药物开发中的相关性。使用最大电击和皮下戊四唑筛查等模型对这些化合物的活性进行了测试 (He 等,2010)。

化学修饰和生物活性:

- 5-芳基-3-氮杂双环[3.2.0]庚烷-6-酮缩酮的合成和生物活性得到了探索。这些化合物在结构上与 (S)-5-(叔丁氧羰基)-5-氮杂螺[2.4]庚烷-6-羧酸钾相关,表现出吗啡样镇痛活性,说明了这种化学框架的潜在药用价值 (McKenzie 等,1984)。

作用机制

Target of Action

It’s known that the tert-butoxycarbonyl group finds large applications in synthetic organic chemistry .

Mode of Action

The compound’s mode of action involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated using flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

The introduction of the tert-butoxycarbonyl group into organic compounds is a common procedure in synthetic organic chemistry, affecting a wide range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been optimized, leading to the formation of a more rigid structure with unique properties . This optimization has resulted in a significant dose-dependent increase in globin switching .

Result of Action

The compound induces a significant dose-dependent increase in globin switching . This suggests that the compound could have potential applications in the management of conditions like β-thalassemia and sickle cell disease (SCD), where increased production of fetal hemoglobin (HbF) could be beneficial .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the use of flow microreactor systems has been found to enhance the efficiency and versatility of the process of introducing the tert-butoxycarbonyl group into organic compounds .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate involves the protection of the amine group, followed by the formation of the spirocyclic ring, and then the deprotection of the amine group with the addition of potassium hydroxide.", "Starting Materials": [ "5-aminopentanoic acid", "tert-butyl chloroformate", "potassium hydroxide", "2,4-pentanedione", "ethanol" ], "Reaction": [ "Protection of the amine group by reacting 5-aminopentanoic acid with tert-butyl chloroformate in the presence of a base such as potassium hydroxide to obtain N-tert-butoxycarbonyl-5-aminopentanoic acid.", "Formation of the spirocyclic ring by reacting N-tert-butoxycarbonyl-5-aminopentanoic acid with 2,4-pentanedione in ethanol under reflux conditions to obtain potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate.", "Deprotection of the amine group by adding potassium hydroxide to the reaction mixture to obtain potassium (S)-5-aminospiro[2.4]heptane-6-carboxylate." ] } | |

CAS 编号 |

1441673-92-2 |

分子式 |

C12H19KNO4 |

分子量 |

280.38 g/mol |

IUPAC 名称 |

potassium;(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate |

InChI |

InChI=1S/C12H19NO4.K/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15;/h8H,4-7H2,1-3H3,(H,14,15);/t8-;/m0./s1 |

InChI 键 |

OIXJIAROEBXHCQ-QRPNPIFTSA-N |

手性 SMILES |

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)O.[K] |

SMILES |

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)[O-].[K+] |

规范 SMILES |

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O.[K] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)

![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)

![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)